molecular formula C17H16F3N3O2 B396389 N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide

N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide

Cat. No.: B396389
M. Wt: 351.32g/mol
InChI Key: JJLSOWFSDVPBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzylamine with a suitable carbonyl compound to form a benzylamino intermediate. This intermediate is then reacted with a trifluoroethylating agent under controlled conditions to introduce the trifluoroethyl group. Finally, the resulting compound is coupled with benzoyl chloride to form the desired benzamide .

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide can be compared with other similar compounds, such as:

    N-(1-{[(methylamino)carbonyl]amino}-2,2,2-trifluoroethyl)benzamide: This compound has a methylamino group instead of a benzylamino group, resulting in different chemical and biological properties.

    N-(1-{[(benzylamino)carbonyl]amino}-2,2,2-trifluoroethyl)acetamide: This compound has an acetamide moiety instead of a benzamide moiety, affecting its reactivity and applications.

    N-(1-{[(benzylamino)carbonyl]amino}-2,2,2-trifluoroethyl)phenylamide: This compound has a phenylamide group, which can influence its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16F3N3O2

Molecular Weight

351.32g/mol

IUPAC Name

N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)15(22-14(24)13-9-5-2-6-10-13)23-16(25)21-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,22,24)(H2,21,23,25)

InChI Key

JJLSOWFSDVPBOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC(C(F)(F)F)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(C(F)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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